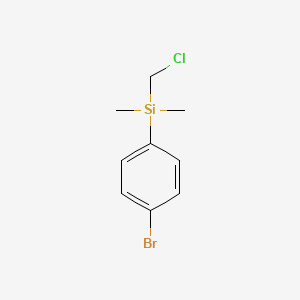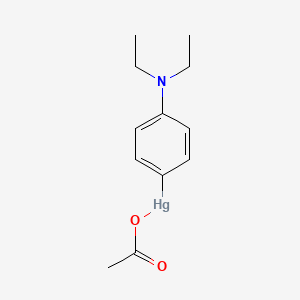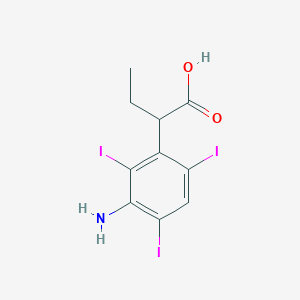
2-(3-Amino-2,4,6-triiodophenyl)butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-2,4,6-triiodophenyl)butyric acid is a chemical compound known for its significant iodine content. This compound is often used in various scientific and industrial applications due to its unique properties. It is structurally characterized by the presence of three iodine atoms attached to a phenyl ring, an amino group, and a butyric acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,4,6-triiodophenyl)butyric acid typically involves the iodination of a phenyl ring followed by the introduction of an amino group and a butyric acid side chain. One common method involves the following steps:
Iodination: The phenyl ring is iodinated using iodine and an oxidizing agent such as nitric acid.
Amination: The iodinated phenyl ring is then reacted with ammonia or an amine to introduce the amino group.
Butyric Acid Addition: Finally, the butyric acid moiety is introduced through a reaction with butyric anhydride or butyric acid chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Amino-2,4,6-triiodophenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated derivatives.
Substitution: Halogenated derivatives with different halogens or functional groups.
Aplicaciones Científicas De Investigación
2-(3-Amino-2,4,6-triiodophenyl)butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of iodine metabolism and thyroid function.
Medicine: Investigated for its potential use as a radiographic contrast agent due to its high iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-2,4,6-triiodophenyl)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms in the compound can interact with iodine-binding proteins, affecting their function. Additionally, the amino group can form hydrogen bonds with various biomolecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
Iopanoic Acid: Another iodine-rich compound used as a radiographic contrast agent.
Tyropanoic Acid: Similar in structure and used for similar applications.
Uniqueness
2-(3-Amino-2,4,6-triiodophenyl)butyric acid is unique due to its specific combination of an amino group, three iodine atoms, and a butyric acid moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
21762-25-4 |
|---|---|
Fórmula molecular |
C10H10I3NO2 |
Peso molecular |
556.90 g/mol |
Nombre IUPAC |
2-(3-amino-2,4,6-triiodophenyl)butanoic acid |
InChI |
InChI=1S/C10H10I3NO2/c1-2-4(10(15)16)7-5(11)3-6(12)9(14)8(7)13/h3-4H,2,14H2,1H3,(H,15,16) |
Clave InChI |
SHDHSGPFZOKKBX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

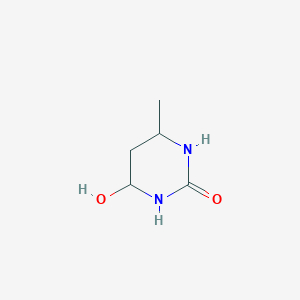
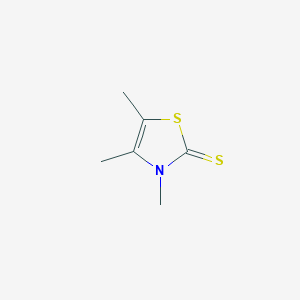
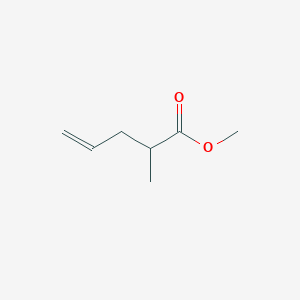
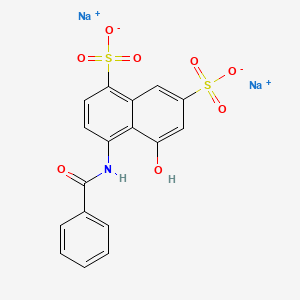

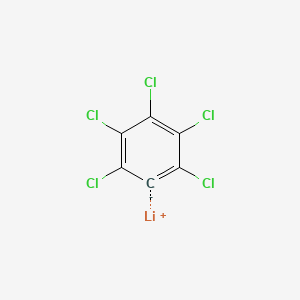
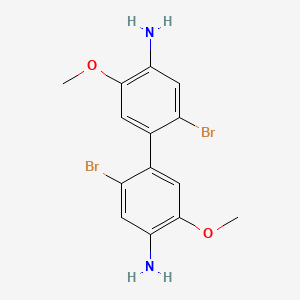
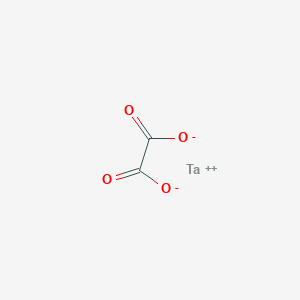
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
